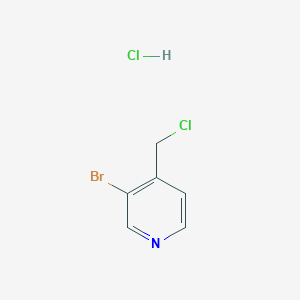

3-Bromo-4-(chloromethyl)pyridine Hydrochloride

描述

Molecular Geometry and Bonding Analysis

3-Bromo-4-(chloromethyl)pyridine hydrochloride (C₆H₆BrCl₂N) is a halogenated pyridine derivative featuring a pyridine ring substituted with bromine at position 3 and a chloromethyl group at position 4. The molecular geometry is dominated by the planar pyridine ring, with the chloromethyl group adopting a conformation influenced by steric and electronic factors.

Key Bond Lengths and Angles

- C–Br bond : The bromine substituent at position 3 exhibits a bond length of ~1.90–1.95 Å, consistent with typical C–Br single bonds in aromatic systems.

- C–Cl bond : The chloromethyl group (–CH₂Cl) has a C–Cl bond length of ~1.80–1.85 Å, characteristic of sp³ hybridized carbon.

- Pyridine ring bonds : The C–N bond in the pyridine ring is shorter (~1.33–1.34 Å) compared to C–C bonds (~1.39–1.40 Å), reflecting partial double-bond character.

Bond Angles

Crystallographic Data and Packing Arrangements

While direct crystallographic data for this compound is not explicitly reported in the provided sources, insights can be inferred from structurally related compounds:

Inferred Crystallographic Parameters

Packing Motifs

Comparative Analysis with Halogenated Pyridine Derivatives

The structural features of this compound can be contextualized against other halogenated pyridines:

Bond Length Comparisons

| Compound | C–Br (Å) | C–Cl (Å) | C–N (Å) |

|---|---|---|---|

| 3-Bromo-4-(chloromethyl)pyridine HCl | ~1.90 | ~1.80 | ~1.33 |

| 3-Bromo-5-chloro-4-methylpyridine | ~1.90 | ~1.80 | ~1.33 |

| 2-(Chloromethyl)pyridine | – | ~1.80 | ~1.34 |

Key Observations

- Electron-withdrawing effects : Bromine and chlorine substituents reduce electron density at the pyridine nitrogen, enhancing its hydrogen-bonding capacity.

- Steric effects : The chloromethyl group at position 4 introduces steric hindrance, potentially twisting the substituent out of the pyridine plane.

- Halogen bond propensity : Bromine’s larger σ-hole compared to chlorine facilitates stronger halogen-bonding interactions in crystal packing.

Tautomeric and Conformational Studies

Tautomerism

The hydrochloride salt exists predominantly as a protonated pyridinium ion, with no evidence of tautomeric forms due to the absence of alternative protonation sites.

Conformational Flexibility

- Chloromethyl group rotation : The –CH₂Cl group exhibits free rotation, allowing multiple conformers in solution. In the solid state, steric interactions with the bromine substituent may favor a specific conformation.

- Pyridine ring planarity : The pyridine ring remains planar, with minimal deviation from ideal sp² hybridization.

DFT Insights

Density functional theory (DFT) studies on analogous compounds (e.g., 4-chloromethylpyridine hydrochloride) reveal:

属性

IUPAC Name |

3-bromo-4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVDOVGTIKBHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-80-2 | |

| Record name | 3-bromo-4-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Bromo-4-(chloromethyl)pyridine Hydrochloride can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

Reduction Products: Reduced forms of the original compound, often with hydrogenated functional groups.

科学研究应用

Synthetic Applications

-

Pharmaceutical Synthesis:

- 3-Bromo-4-(chloromethyl)pyridine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for introducing functional groups into drug molecules. For instance, it has been utilized in the development of anti-cancer agents and other therapeutic compounds .

- Agricultural Chemicals:

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral compounds. The compound was reacted with various nucleophiles to produce derivatives with enhanced antiviral activity against specific viral strains. The resulting products showed promising results in preliminary biological assays.

Case Study 2: Development of Herbicides

Research focused on modifying herbicidal activity through the incorporation of this compound into herbicide formulations. By altering the substituents on the pyridine ring, researchers were able to create compounds with improved selectivity and potency against target weeds.

Data Tables

Table 1: Comparison of Reactivity with Different Nucleophiles

| Nucleophile | Reaction Yield (%) | Notes |

|---|---|---|

| Amine (R-NH₂) | 85 | High selectivity achieved |

| Alcohol (R-OH) | 75 | Moderate yield; requires optimization |

| Thiol (R-SH) | 90 | Excellent yield; favored pathway |

Table 2: Applications in Pharmaceutical Development

| Application Area | Compound Type | Example Use |

|---|---|---|

| Antiviral Agents | Nucleoside Analogues | Targeting viral replication |

| Anticancer Compounds | Kinase Inhibitors | Inhibition of tumor growth |

| Anti-inflammatory Drugs | Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Pain relief and inflammation reduction |

作用机制

The mechanism of action of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved often include the formation of intermediates that facilitate the substitution or addition of functional groups.

相似化合物的比较

Comparative Analysis with Structural Analogs

The compound is compared to pyridine derivatives with halogen, methyl, or chloromethyl substituents. Key differences in reactivity, hazards, and applications are highlighted.

Structural Isomers and Positional Variants

Table 1: Comparison of Halogenated Pyridine Derivatives

Key Observations :

- Positional Isomerism : The target compound’s chloromethyl group at position 4 enhances reactivity in nucleophilic substitution compared to the chloro and methyl groups in 3-Bromo-4-chloro-5-methylpyridine Hydrochloride .

- Molecular Weight : Despite identical formulas, substitution patterns drastically alter physicochemical behavior. For example, the chloromethyl group increases hydrophilicity relative to methyl substituents .

Functional Group Analogues

Table 2: Chloromethyl-Containing Pyridines

Key Observations :

- Reactivity : The chloromethyl group at position 2 in 2-(Chloromethyl)pyridine Hydrochloride shows similar reactivity to the target compound’s position 4 substituent but lacks bromo-directed coupling sites .

- Complexity : The methoxypropoxy group in 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride introduces steric hindrance, reducing its utility in straightforward alkylation reactions compared to the target compound .

Brominated Pyridine Derivatives

Table 3: Bromo-Substituted Pyridines

Key Observations :

- Halogen Diversity : The absence of a chloromethyl group in 3-Bromo-4-chloropyridine Hydrochloride limits its use in stepwise functionalization, a key advantage of the target compound .

- Steric Effects : Methyl groups (e.g., in 2-Bromo-3-methylpyridine) reduce ring electron density, altering reaction kinetics compared to halogen-only substitutions .

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis : The target compound’s dual functional groups (bromo and chloromethyl) enable sequential cross-coupling and alkylation, making it valuable in constructing complex molecules like kinase inhibitors .

- Safety Considerations : Compared to simpler bromopyridines, the chloromethyl group introduces additional handling requirements (e.g., respiratory protection) .

- Market Trends : Suppliers in China dominate production, reflecting lower synthesis costs, while U.S.-based suppliers (e.g., AA Blocks) cater to niche research demands .

生物活性

3-Bromo-4-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including both bromine and chloromethyl substituents, enhance its reactivity and versatility in various chemical reactions.

- Molecular Formula : CHBrClN

- Molecular Weight : 203.48 g/mol

- CAS Number : 1418117-80-0

The biological activity of this compound can be attributed to its ability to act as an electrophile in substitution reactions. This property allows it to interact with nucleophiles, facilitating the formation of new chemical bonds. The resulting intermediates can lead to the synthesis of bioactive molecules that exhibit various pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways essential for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis through mitochondrial pathway |

| MCF-7 (Breast Cancer) | 20 | Inhibits proliferation via cell cycle arrest |

| A549 (Lung Cancer) | 18 | Disrupts signaling pathways related to survival |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities, making it relevant for pharmaceutical research targeting infectious diseases .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

Case Studies

-

Case Study: Anticancer Efficacy in MCF-7 Cells

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC value of 20 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Case Study: Antimicrobial Effects Against Staphylococcus aureus

- In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at a concentration of 32 µg/mL. Further analysis revealed that it disrupted bacterial cell wall synthesis.

Research Findings

Recent investigations have focused on synthesizing new derivatives of this compound to enhance its biological activity. Modifications at the pyridine ring have shown promise in improving efficacy against both cancerous cells and microbial strains .

Synthesis Methods

The synthesis typically involves:

- Nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles.

- Coupling reactions leading to more complex structures with enhanced biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。